molecular formula C10H10N2 B1357038 3-Methylisoquinolin-5-amine CAS No. 54410-17-2

3-Methylisoquinolin-5-amine

Cat. No.: B1357038
CAS No.: 54410-17-2
M. Wt: 158.2 g/mol
InChI Key: ZQLKOMXEZYQQBJ-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-5-amine is an organic compound with the molecular formula C10H10N2 It belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds

Mechanism of Action

Target of Action:

The primary target of 3-Methylisoquinolin-5-amine 5-Aminoisoquinoline , a structurally similar compound, has been studied. It is known to interact with various enzymes, including kinases and oxidoreductases This compound .

Action Environment:

Environmental factors (e.g., pH, temperature, co-administered drugs) can impact this compound’s stability and efficacy. Studying these factors is crucial for optimizing its use.

: 5-Aminoisoquinoline: Uses, Interactions, Mechanism of Action | DrugBank Online

Biochemical Analysis

Biochemical Properties

3-Methylisoquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors such as NADH and FAD, which are essential for various enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as P-glycoprotein. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in certain organs such as the liver and kidneys .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinolin-5-amine typically involves the reduction of 3-methyl-5-nitroisoquinoline. One common method includes the use of palladium on carbon (Pd-C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in a solvent such as methanol or ethanol at room temperature. For example, a mixture of 3-methyl-5-nitroisoquinoline, 10% Pd-C, and methanol is stirred under hydrogen atmosphere for a few hours, followed by filtration and concentration to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinolin-5-amine can undergo various chemical reactions, including:

    Reduction: The nitro group in 3-methyl-5-nitroisoquinoline is reduced to an amine group using hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas and a palladium on carbon catalyst.

    Nucleophilic Substitution: Using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Reduction: Produces this compound.

    Substitution: Produces various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

    Isoquinoline: The parent compound of 3-Methylisoquinolin-5-amine, lacking the methyl and amine groups.

    5-Aminoisoquinoline: Similar structure but without the methyl group at the 3-position.

Uniqueness: this compound is unique due to the presence of both a methyl group at the 3-position and an amine group at the 5-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-methylisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLKOMXEZYQQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480680
Record name 3-methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54410-17-2
Record name 3-methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylisoquinolin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of (D1) (1 g, 5.3 mM) and 10% palladium on charcoal (0.15 g) in methanol (40 ml) was hydrogenated at atmospheric pressure for 1 h. The catalyst was filtered off and the filtrate concentrated under reduced pressure to afford the product as a grey solid (0.64 g).
Quantity
1 g
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reactant
Reaction Step One
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0.15 g
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catalyst
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Quantity
40 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-methyl-5-nitroisoquinoline (1.3 g, 0.0069 mol—prepared according to the procedure in WO 2004/024710), 10% Pd—C (100 mg) and MeOH (100 mL) was stirred under an atmosphere of hydrogen (1 atm) at rt for 2 h. The mixture was filtered and the filtrate was concentrated under vacuum to give a light yellow solid (1.1 g, 100%). LC-MS: 0.64 min, 159.1 (M+1).
Quantity
0 (± 1) mol
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100 mg
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Reaction Step Two
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Quantity
100 mL
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Name
Yield
100%

Synthesis routes and methods III

Procedure details

3-Methyl-5-nitroisoquinoline (Description 44; 660 mg, 3.51 mmol) was dissolved in MeOH (30 ml) and PtO2 catalyst (120 mg) was added. The mixture was stirred for 1 hour 45 minutes under a balloon of hydrogen, then the catalyst was filtered off, washing with more methanol. The filtrate was evaporated and purified by flash column chromatography using as eluant 5% methanol in dichloromethane to give the title compound (250 mg).
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
120 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound was prepared from D3 using the procedure outlined in D2.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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